2-[(chloroacetyl)amino]-N-phenylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-10-14(19)18-13-9-5-4-8-12(13)15(20)17-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKDVDOOVMYMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloroacetyl Amino N Phenylbenzamide and Its Analogues
Precursor Synthesis and Starting Material Derivatization Strategies
The primary precursor for the synthesis of 2-[(chloroacetyl)amino]-N-phenylbenzamide is 2-amino-N-phenylbenzamide. A common and efficient method for the preparation of this intermediate and its analogues is the reaction of isatoic anhydride (B1165640) with an appropriate amine.
Isatoic anhydride serves as a versatile starting material, reacting with a wide range of anilines and other primary amines to yield 2-aminobenzamides. This reaction typically proceeds by heating the reactants, often in a solvent like ethanol (B145695) or even neat. prepchem.comnih.gov For instance, heating isatoic anhydride with aniline (B41778) at 140°C, followed by an acidic workup, yields 2-amino-N-phenylbenzamide. prepchem.com
Both conventional heating and microwave-assisted techniques have been successfully employed for this transformation, with microwave irradiation often leading to shorter reaction times and high yields. nih.gov A variety of substituted anilines can be used to generate a library of 2-amino-N-phenylbenzamide analogues. The yields for these reactions are generally good to excellent, as demonstrated in the synthesis of several derivatives. nih.gov
| Amine | Method | Yield (%) | Reference |
| Aniline | Conventional Heating | Not specified | prepchem.com |
| 4-Fluoroaniline | Conventional (A) / Microwave (B) | 72 (A), 65 (B) | nih.gov |
| 4-Chloroaniline | Conventional (A) / Microwave (B) | 80 (A), 70 (B) | nih.gov |
| p-Toluidine | Conventional (A) | 97 (A) | nih.gov |
| 4-Chlorobenzylamine | Conventional (A) / Microwave (B) | 95 (A), 62 (B) | nih.gov |
Amide Bond Formation Approaches for the N-phenylbenzamide Scaffold
The central amide bond in the N-phenylbenzamide scaffold can be formed through the direct condensation of a benzoic acid derivative with an aniline derivative. Various coupling agents and catalysts have been developed to facilitate this transformation under mild and efficient conditions.
One effective method involves the use of titanium tetrachloride (TiCl₄) as a mediator for the one-pot condensation of carboxylic acids and amines. nih.gov For example, the reaction of benzoic acid with aniline in the presence of TiCl₄ in pyridine (B92270) at 85°C affords N-phenylbenzamide in high yield. nih.gov This method has been shown to be applicable to a range of substituted benzoic acids and anilines, with electron-withdrawing groups on the carboxylic acid generally leading to higher yields. nih.gov
| Carboxylic Acid | Amine | Yield (%) | Reference |
| Benzoic acid | Aniline | 98 | nih.gov |
| 4-Chlorobenzoic acid | Aniline | 99 | nih.gov |
| 4-Nitrobenzoic acid | Aniline | 99 | nih.gov |
| Benzoic acid | 4-Chloroaniline | 98 | nih.gov |
Another approach utilizes copper(I) iodide (CuI) as a catalyst for the coupling of o-chlorobenzoic acid with anilines. This method has been successfully applied to the synthesis of N-phenylanthranilic acids from sterically hindered anilines under both conventional heating and microwave irradiation. researchgate.net
Introduction of the Chloroacetyl Moiety: Reaction Conditions and Yield Optimization
The final step in the synthesis of this compound is the introduction of the chloroacetyl group onto the 2-amino functionality of the N-phenylbenzamide precursor. This is typically achieved through an acylation reaction with chloroacetyl chloride.
The reaction is generally carried out in an organic solvent in the presence of a base to neutralize the hydrochloric acid byproduct. For instance, the chloroacetylation of 2-amino-5-nitrobenzophenone (B23384), a related structure, is performed by reacting it with chloroacetyl chloride under reflux in a mixed solvent system of cyclohexane (B81311) and toluene. google.com The optimization of the solvent ratio and reaction time is crucial for maximizing the yield and purity of the product. google.com While a specific yield for this compound was not found, a similar chloroacetylation of 2-amino-5-nitrobenzophenone reports yields of over 70%. google.com
Various conditions have been reported for the chloroacetylation of amines, including the use of triethylamine (B128534) in benzene (B151609) or dichloromethane, or performing the reaction in glacial acetic acid. researchgate.net The choice of solvent and base can significantly impact the reaction's efficiency.
| Amine Substrate | Solvent System | Reaction Conditions | Reported Yield (%) | Reference |
| 2-Amino-5-nitrobenzophenone | Cyclohexane:Toluene | Reflux, 1-3.5 h | >70 | google.com |
| Substituted Anilines | Acetic Acid | Stirring | Not specified | researchgate.net |
| Substituted Anilines | Dichloromethane/Potassium Carbonate | Stirring | Not specified | researchgate.net |
| Substituted Anilines | Benzene/Triethylamine | Stirring | Not specified | researchgate.net |
Exploration of Alternative Synthetic Routes and Convergent Approaches
Beyond the linear approach of building the N-phenylbenzamide scaffold followed by chloroacetylation, alternative and more convergent strategies have been developed for the synthesis of related complex molecules. These methods often involve multicomponent reactions where several starting materials are combined in a single step to construct the target molecule.
A notable example is the one-pot, three-component synthesis of imidazole-based N-phenylbenzamide derivatives. nih.gov In this approach, phthalic anhydride, a substituted aniline, and 2,3-diaminomaleonitrile react in the presence of hydrochloric acid in ethanol under reflux to afford the desired products in good to excellent yields. nih.gov This strategy offers advantages in terms of atom economy and operational simplicity.
| Aniline Derivative | Solvent | Catalyst | Yield (%) | Reference |
| Aniline | Ethanol | HCl | 85 | nih.gov |
| 4-Chloroaniline | Ethanol | HCl | 82 | nih.gov |
| 4-Methylaniline | Ethanol | HCl | 84 | nih.gov |
| 4-Methoxyaniline | Ethanol | HCl | 80 | nih.gov |
While not directly applied to this compound, such convergent approaches highlight the potential for developing more efficient synthetic routes to this and related compounds.
High-Throughput Synthesis and Combinatorial Library Design of Related Structures
The principles of combinatorial chemistry and high-throughput synthesis are instrumental in the rapid generation of large libraries of compounds for drug discovery and other applications. These techniques often employ solid-phase or liquid-phase methodologies to streamline the synthetic and purification processes.
Liquid-phase combinatorial synthesis (LPCS) using soluble polymer supports, such as poly(ethylene glycol) (PEG), has been effectively used to create libraries of structurally diverse benzimidazoles, which share a similar bicyclic core with the target compound. acs.org This approach allows for reactions to be carried out in a homogeneous solution, simplifying the adaptation of established solution-phase chemistry, while the polymer support facilitates purification by precipitation. acs.org
Solid-phase organic synthesis (SPOS) is another powerful technique for combinatorial library generation. acs.orgnih.gov In SPOS, starting materials are attached to a solid support (resin), and subsequent reactions are carried out. Excess reagents and byproducts are easily removed by filtration and washing. This "mix and split" or parallel synthesis approach allows for the creation of vast numbers of compounds in a systematic manner. imperial.ac.uk While a specific library of this compound analogues using these methods was not detailed in the searched literature, the established protocols for solid-phase synthesis of other heterocyclic and amide-containing libraries provide a clear blueprint for how such a library could be designed and synthesized. acs.orgnih.gov
Reactivity and Reaction Mechanisms of 2 Chloroacetyl Amino N Phenylbenzamide
Intramolecular Cyclization Reactions Involving the Chloroacetyl Group
The chloroacetyl moiety in 2-[(chloroacetyl)amino]-N-phenylbenzamide is a potent electrophile, making it susceptible to intramolecular nucleophilic attack by heteroatoms within the molecule. These reactions are crucial for the synthesis of various heterocyclic systems.
Formation of Nitrogen-Containing Heterocycles
The amide nitrogen atoms in the this compound backbone can act as intramolecular nucleophiles, leading to the formation of important nitrogen-containing heterocycles such as benzodiazepines and quinazolinones.
In a typical reaction, under basic conditions, the amide nitrogen can attack the electrophilic carbon of the chloroacetyl group, displacing the chloride ion and forming a new ring. For instance, the cyclization can lead to the formation of a 1,4-benzodiazepine-2,5-dione ring system. This type of reaction is a well-established method for synthesizing benzodiazepine (B76468) derivatives, which are a prominent class of compounds in medicinal chemistry. The reaction is typically facilitated by a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity.
Similarly, precursors with a chloroacetylamino group are utilized in the synthesis of quinazolinone derivatives. The intramolecular cyclization proceeds via nucleophilic attack of an amino or amido nitrogen onto the carbonyl carbon, often followed by dehydration or other rearrangement steps.
Table 1: Examples of Nitrogen-Containing Heterocycle Formation
| Precursor Type | Reagents/Conditions | Product Heterocycle |
|---|---|---|
| 2-(Haloacetamido)phenyl ketone | Hexamethylenetetramine, NH₃ | 1,4-Benzodiazepin-2-one |
| 2-Amino-N-phenylbenzamide | Chloroacetyl chloride, Base | Benzodiazepine derivative |
Oxygen-Containing Heterocycle Formation
The amide group is an ambident nucleophile, meaning that cyclization can occur through either the nitrogen or the oxygen atom. While N-cyclization is often kinetically or thermodynamically favored, O-cyclization can occur under specific conditions to yield oxygen-containing heterocycles.
For this compound, an intramolecular O-acylation could theoretically lead to the formation of a benzoxazinone (B8607429) derivative. This pathway involves the nucleophilic attack of the amide oxygen atom on the chloroacetyl carbon. The resulting intermediate would then cyclize to form the six-membered oxazine (B8389632) ring. The regioselectivity between N- and O-attack can be influenced by factors such as the solvent, the nature of the base used, and the presence of specific catalysts. While less common than N-cyclization for this specific substrate, the synthesis of benzoxazinones from related precursors, such as 2-aminophenols and chloroacetyl chloride, demonstrates the viability of this cyclization strategy.
Sulfur-Containing Heterocycle Formation via Nucleophilic Substitution
The electrophilic chloroacetyl group readily reacts with external sulfur nucleophiles, which can then participate in cyclization or lead to the formation of sulfur-containing heterocycles in a one-pot reaction. A prominent example is the reaction with thiourea (B124793).
When this compound is treated with thiourea, the sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon of the chloroacetyl group and displacing the chloride. The resulting intermediate can then undergo intramolecular cyclization to form a 2-imino-4-thiazolidinone ring fused or attached to the benzamide (B126) scaffold.
Alternatively, reaction with a simple sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) could introduce a thiol group, which could then cyclize with a nearby carbonyl group to form a thiazine (B8601807) derivative. The synthesis of 1,3-thiazine derivatives often involves the reaction of a compound containing a reactive halide with a sulfur-containing reagent.
Intermolecular Nucleophilic Substitution Reactions at the Chloroacetyl Carbon
The carbon atom bearing the chlorine in the chloroacetyl group is highly susceptible to attack by a wide range of external nucleophiles via an S(_N)2 mechanism. This reaction allows for the straightforward introduction of various functional groups.
Primary and secondary amines, for example, can readily displace the chloride ion to form the corresponding N-substituted glycineamide derivatives. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. This amination reaction is a fundamental transformation for building more complex molecules. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can introduce a hydrazinoacetylamino group, a versatile synthon for further heterocyclic synthesis.
Other nucleophiles such as alcohols, thiols, and cyanides can also participate in these substitution reactions, leading to the formation of ethers, thioethers, and nitriles, respectively.
Table 2: Intermolecular Nucleophilic Substitution Products
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Amine | Ethylamine | Secondary amine |
| Hydrazine | Hydrazine hydrate | Hydrazide |
| Thiol | Ethanethiol | Thioether |
Hydrolytic Stability and Degradation Pathways
The stability of this compound in aqueous media is dependent on pH and temperature. The molecule contains three potential sites for hydrolysis: the C-Cl bond and the two amide bonds.
Under basic conditions, the chloroacetyl group is susceptible to S(_N)2 substitution by hydroxide (B78521) ions, leading to the formation of the corresponding hydroxyacetyl derivative, 2-[(hydroxyacetyl)amino]-N-phenylbenzamide. Studies on related chloroacetamide herbicides show that base-catalyzed hydrolysis is a significant degradation pathway. The amide linkages can also be cleaved under strong basic conditions, although this typically requires more forcing conditions like prolonged heating. The anilide (N-phenyl) amide bond is generally more stable to hydrolysis than a simple alkyl amide due to the electron-withdrawing nature of the phenyl group.
Under acidic conditions, hydrolysis of the amide bonds is the more probable degradation route. The reaction is initiated by the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Cleavage of the chloroacetylamino amide would yield 2-amino-N-phenylbenzamide and chloroacetic acid, while cleavage of the N-phenylbenzamide linkage would produce 2-[(chloroacetyl)amino]benzoic acid and aniline (B41778). The relative rates of cleavage would depend on the specific reaction conditions and the electronic environment of each amide group. Studies on similar compounds suggest that both amide and ether (if present) linkages can be cleaved under acidic conditions.
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring of the N-phenylbenzamide Moiety
The this compound molecule contains two distinct phenyl rings, each with different reactivity towards electrophilic aromatic substitution (EAS).
Ring A (Aniline Moiety): The phenyl ring attached to the N-phenylamino group is activated by the nitrogen atom. The lone pair of electrons on the nitrogen can be delocalized into the ring, increasing its electron density and making it more susceptible to electrophilic attack. This group is an ortho, para-director.
Ring B (Benzoyl Moiety): The phenyl ring attached to the benzoyl carbonyl group is deactivated. The carbonyl group is electron-withdrawing, pulling electron density out of the ring and making it less reactive towards electrophiles. This group is a meta-director.
Consequently, electrophilic substitution reactions such as nitration or halogenation will occur preferentially on the more activated Ring A. During nitration with a mixture of nitric and sulfuric acid, the electrophile (NO₂⁺) will attack Ring A. Due to significant steric hindrance from the bulky benzamide group at the ortho position, the major product will be the one where substitution occurs at the para position.
Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would also favor substitution on Ring A, likely at the para position, to yield the 4'-halo derivative.
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Major Product |
|---|---|---|
| Nitration | NO₂⁺ | 2-[(chloroacetyl)amino]-N-(4-nitrophenyl)benzamide |
| Bromination | Br⁺ | N-(4-bromophenyl)-2-[(chloroacetyl)amino]benzamide |
Redox Chemistry and Associated Transformations of this compound
The redox chemistry of this compound is a nuanced area of its chemical profile, largely extrapolated from the behavior of its constituent functional groups: the aromatic amide core and the reactive chloroacetyl moiety. While specific, dedicated studies on the electrochemical properties of this exact molecule are not extensively documented in publicly available literature, a theoretical framework for its redox behavior can be constructed based on established principles of organic electrochemistry and the known reactivity of related compounds.
The redox transformations of this compound can be considered in terms of both oxidation and reduction pathways. The N-phenylbenzamide structure provides sites susceptible to oxidation, whereas the chloroacetyl group is a prime candidate for reductive processes.
Oxidation Reactions:
The aromatic rings and the amide nitrogen atoms within the this compound molecule are the most probable sites for oxidation. Aromatic polyamides and N-phenylbenzamide derivatives can undergo electrochemical oxidation, often involving the transfer of electrons from the π-system of the aromatic rings. The presence and nature of substituents on these rings can significantly influence the oxidation potential. For instance, electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. In a study on 3-benzamido-N-phenylbenzamide derivatives, it was observed that compounds with electron-donating groups exhibited higher oxidation potentials, whereas those with electron-withdrawing groups had lower oxidation potentials. digitellinc.com
The oxidation of the amide nitrogen is another possibility, potentially leading to the formation of N-centered radicals or other oxidized species. However, this process typically requires more forcing conditions compared to the oxidation of the aromatic rings.
Reduction Reactions:
The most reactive site for reduction in this compound is the carbon-chlorine bond within the chloroacetyl group. This moiety is susceptible to reductive dechlorination, a common reaction for α-halo amides. This transformation can proceed via various mechanisms, including electrochemical reduction or reaction with chemical reducing agents. Studies on chloroacetamide herbicides have shown that they can undergo reductive dechlorination in the presence of certain environmental reagents. nih.gov The reduction of the C-Cl bond would lead to the formation of the corresponding acetylamino derivative.
Another potential, though less favorable, reduction site is the amide carbonyl group. However, the reduction of amides to amines typically requires potent reducing agents, such as lithium aluminum hydride, and is a less common transformation under typical electrochemical conditions. youtube.com
The table below summarizes the theoretical redox behavior of this compound based on the analysis of its functional groups and data from related compounds.
| Redox Process | Affected Moiety | Potential Products | Influencing Factors |
| Oxidation | Aromatic Rings | Cationic radical species, quinone-like structures | Substituents on the phenyl rings |
| Oxidation | Amide Nitrogen | N-centered radicals | Reaction conditions |
| Reduction | Chloroacetyl Group | 2-(acetylamino)-N-phenylbenzamide | Electrode material, solvent, reducing agent |
| Reduction | Amide Carbonyl | Corresponding amine | Strength of the reducing agent |
It is important to note that the actual redox behavior of this compound would be influenced by experimental conditions such as the choice of electrode material, solvent, pH, and the presence of catalysts or mediators. Further experimental studies, such as cyclic voltammetry, would be necessary to fully elucidate the specific redox potentials and reaction mechanisms for this compound.
Advanced Spectroscopic and Structural Elucidation Studies of 2 Chloroacetyl Amino N Phenylbenzamide and Its Reaction Products
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Conformational and Tautomeric Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of molecules like 2-[(chloroacetyl)amino]-N-phenylbenzamide. A comprehensive NMR analysis would involve a suite of experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all proton and carbon signals.
Conformational Analysis: The conformation of the molecule in solution is of particular interest. The rotational barriers around the amide bonds can be investigated using variable-temperature NMR studies. Changes in the chemical shifts and the appearance of new sets of signals at lower temperatures would indicate the presence of different conformers. The dihedral angles between the phenyl rings and the amide planes, which are crucial to understanding the molecule's three-dimensional shape, can be estimated through the analysis of nuclear Overhauser effect (NOE) data from NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments. For instance, studies on other N-phenylbenzamides have shown that the phenyl rings are often significantly twisted with respect to the amide plane. nih.gov
Tautomeric Studies: While amide-imidol tautomerism is possible, the amide form is generally overwhelmingly favored for simple amides. NMR spectroscopy can be used to search for the presence of the minor imidol tautomer. The absence of signals corresponding to the imidol form in the ¹H and ¹³C NMR spectra would suggest that the compound exists predominantly as the amide tautomer under the conditions studied.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on general knowledge of similar structures. Actual experimental values would be necessary for a definitive analysis.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenyl-H (ortho, meta, para) | 7.0 - 8.0 | 120 - 140 |
| Benzamide-H (aromatic) | 7.2 - 8.2 | 125 - 135 |
| NH (amide) | 8.5 - 10.5 | - |
| CH₂ (chloroacetyl) | 4.0 - 4.5 | 40 - 45 |
| C=O (amide) | - | 165 - 175 |
| C=O (chloroacetyl) | - | 160 - 170 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can be a powerful tool for monitoring its reactions.
Functional Group Identification: The FT-IR and Raman spectra would be expected to show characteristic absorption bands for the various functional groups in the molecule. The N-H stretching vibration of the amide groups would likely appear as a broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibrations of the two amide groups would be expected to give rise to strong absorptions in the range of 1630-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The C-Cl stretching vibration of the chloroacetyl group would be expected in the lower frequency region, typically around 600-800 cm⁻¹.
Reaction Monitoring: FT-IR spectroscopy is particularly well-suited for real-time monitoring of reactions involving this compound. For example, in a reaction where the chloroacetyl group is displaced by a nucleophile, the disappearance of the C-Cl stretching band and the appearance of new bands corresponding to the product could be monitored over time to determine the reaction kinetics.
A table of expected characteristic vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200 - 3400 |
| C=O (amide) | Stretching | 1630 - 1700 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1200 - 1350 |
| C-Cl | Stretching | 600 - 800 |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Reaction Intermediates
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the unambiguous determination of its elemental composition. Tandem mass spectrometry (MS/MS) experiments, involving the isolation and fragmentation of the molecular ion, would be crucial for elucidating its fragmentation pathways and confirming its structure.
Fragmentation Pathways: The fragmentation of this compound in the mass spectrometer would likely proceed through several characteristic pathways. Cleavage of the amide bonds is a common fragmentation route for such compounds. For example, cleavage of the bond between the chloroacetyl group and the amino nitrogen would result in the formation of a [M - ClCH₂CO]⁺ fragment. Alpha-cleavage adjacent to the carbonyl groups is also a probable fragmentation mechanism. The loss of the chlorine atom from the chloroacetyl group would also be an expected fragmentation. A detailed analysis of the MS/MS spectrum would allow for the construction of a comprehensive fragmentation scheme. While specific data for the target compound is unavailable, studies on related N-phenyl benzenesulfonamides have shown characteristic fragmentation patterns involving the cleavage of the molecule and rearrangements.
Reaction Intermediates: HRMS and MS/MS are also invaluable for the identification of reaction intermediates in the synthesis or subsequent reactions of this compound. By analyzing the mass spectra of the reaction mixture at different time points, it may be possible to detect and identify transient species, providing mechanistic insights into the reaction.
Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Obtaining a suitable single crystal of this compound would allow for the precise determination of bond lengths, bond angles, and torsion angles.
Solid-State Molecular Conformation: The X-ray crystal structure would reveal the preferred conformation of the molecule in the solid state. This includes the planarity of the amide groups and the relative orientations of the two phenyl rings and the chloroacetyl group. Crystallographic studies of similar N-phenylbenzamide derivatives have revealed that the dihedral angle between the two benzene (B151609) rings can vary significantly depending on the substituents and the crystal packing forces. nih.govresearchgate.net
Crystal Packing Analysis: The crystal structure would also provide detailed information about the intermolecular interactions that govern the packing of the molecules in the crystal lattice. It is highly probable that intermolecular hydrogen bonds involving the N-H and C=O groups of the amide functionalities play a significant role in the crystal packing. The nature and geometry of these hydrogen bonds, as well as other non-covalent interactions such as π-π stacking between the phenyl rings, would be elucidated.
A representative table of crystallographic data that would be obtained from such a study is shown below.
| Parameter | Value |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| β (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| R-factor | To be determined |
Chiroptical Studies for Enantiomeric Purity and Absolute Configuration (if applicable for chiral derivatives)
The parent compound, this compound, is not chiral. Therefore, chiroptical studies such as circular dichroism (CD) and optical rotatory dispersion (ORD) are not applicable.
However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center in either the benzamide (B126) or the N-phenyl portion of the molecule, then chiroptical techniques would become essential for their characterization.
Enantiomeric Purity: For a chiral derivative, CD and ORD spectroscopy could be used to determine its enantiomeric purity. The specific rotation measured by polarimetry would be a key parameter.
Absolute Configuration: The determination of the absolute configuration of a chiral derivative would typically be achieved by single-crystal X-ray diffraction of a crystal containing a heavy atom (anomalous dispersion) or by comparison of the experimental CD spectrum with that predicted by theoretical calculations.
Computational and Theoretical Investigations of 2 Chloroacetyl Amino N Phenylbenzamide
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental in determining the electronic properties and predicting the reactivity of 2-[(chloroacetyl)amino]-N-phenylbenzamide. Methods like Density Functional Theory (DFT) are commonly employed to compute a range of molecular properties and reactivity descriptors. These descriptors help in understanding the molecule's stability, reactivity, and potential interaction sites.
Detailed research findings from computational studies on related benzamide (B126) derivatives indicate that the geometric and electronic properties can be determined with a good degree of accuracy. For instance, calculations on 3-benzamido-N-phenylbenzamide derivatives using DFT with the B3LYP/6-311(d,p) level of theory have been used to determine their properties. digitellinc.com Such studies often involve optimizing the molecular geometry to find the most stable conformation and then calculating electronic properties based on this optimized structure.
Key electronic structure parameters and reactivity descriptors that are typically calculated include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for determining the molecule's ability to donate or accept electrons. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO gap is an indicator of molecular stability and reactivity.
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.
Electron Density of States (EDOS): This calculation can reveal the band gap of the material, which is essential for understanding its electronic and optical properties. For example, studies on chlorinated phenyl benzamides have shown how substitutions can alter the band gap, influencing whether the material behaves as a semiconductor or an insulator. researchgate.net
Below is a representative table of reactivity descriptors that could be calculated for this compound, based on methodologies applied to similar compounds.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Global Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of electrophilic power. |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of a molecule, providing insights into its flexibility and the dynamic behavior of its structure over time. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's movements and conformational changes.
For a molecule like this compound, MD simulations can be used to:
Identify the most stable low-energy conformations.
Understand the flexibility of the molecule, particularly the rotation around the amide bonds.
Study the interactions of the molecule with its environment, such as a solvent or a biological receptor.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, DFT can be used to identify the most likely reaction pathway, as well as the structures and energies of reactants, products, intermediates, and transition states. researchgate.netnih.gov
For this compound, DFT studies could be employed to investigate various reactions, such as its synthesis, degradation, or metabolic pathways. For example, a study on the formation of N-(carbomylcarbamothioyl)benzamide used the B3LYP/6-31g(d) level of theory to compute the reaction mechanism, identifying two transition states. researchgate.netnih.gov This type of study provides valuable information on the reaction kinetics and thermodynamics.
A typical DFT study of a reaction pathway would involve:
Geometry optimization: The structures of all species involved in the reaction (reactants, intermediates, transition states, and products) are optimized to find their minimum energy conformations.
Frequency calculations: These are performed to confirm the nature of the stationary points on the potential energy surface. Reactants, intermediates, and products should have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency.
Energy calculations: The energies of all species are calculated to determine the reaction's energy profile, including activation energies and reaction enthalpies.
While specific DFT studies on the reaction pathways of this compound have not been identified in the literature, the methodology is well-established for related benzamide compounds. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Model Development Focusing on Theoretical Parameters
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead compounds. QSAR studies on N-phenylbenzamides have been conducted to understand their antimicrobial and antiviral activities. nih.gov
In the development of a QSAR model for this compound and its analogs, theoretical parameters derived from computational chemistry play a crucial role. These parameters, also known as molecular descriptors, quantify various aspects of the molecule's structure and properties.
Commonly used theoretical parameters in QSAR studies of benzamide derivatives include:
Electronic descriptors: Such as HOMO and LUMO energies, dipole moment, and partial atomic charges. The electrophilicity index has been shown to be important in QSAR models for anti-Gram-positive activity of N-phenylbenzamides. nih.gov
Steric descriptors: Like molecular weight, molar refractivity, and various shape indices. nih.govnih.gov
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity. nih.gov
Topological descriptors: These are numerical values that describe the connectivity of atoms in a molecule.
A QSAR study on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamide derivatives as antiulcer agents found that descriptors like LogD and shadow parameters were significant in the model. igi-global.com The development of a robust QSAR model involves selecting a set of compounds with known activities, calculating a wide range of molecular descriptors, and then using statistical methods like multiple linear regression to build a model that can predict the activity of new compounds.
The following table presents a hypothetical set of theoretical parameters that could be used in a QSAR study of this compound analogs.
| Descriptor Category | Example Descriptors |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Electrophilicity Index |
| Steric | Molecular Weight, Molar Refractivity, Kier's Shape Indices |
| Hydrophobic | LogP, LogD |
| Topological | Molecular Connectivity Indices, Wiener Index |
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. researchgate.netnih.govnih.gov These predictions can be invaluable in the structural elucidation of new compounds and in the interpretation of experimental spectra.
The prediction of NMR spectra typically involves the following steps:
Conformational search: The first step is to identify the low-energy conformers of the molecule, as the observed NMR spectrum is a population-weighted average of the spectra of the individual conformers.
Geometry optimization: The geometry of each conformer is optimized at a suitable level of theory.
NMR calculation: The magnetic shielding constants for each nucleus are then calculated, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov
Chemical shift prediction: The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
While there are no specific published computational predictions of the spectroscopic parameters for this compound, the methodology is well-established and has been successfully applied to a wide range of organic molecules, including benzamide derivatives. researchgate.net The accuracy of these predictions can be quite high, often with deviations of less than 5 ppm for 13C NMR chemical shifts when compared to experimental data. researchgate.net
Biological Activity of 2 Chloroacetyl Amino N Phenylbenzamide: Mechanistic Insights
Target Identification through Biochemical Assays
There is no available information in the public domain regarding the specific molecular targets of 2-[(chloroacetyl)amino]-N-phenylbenzamide as determined through biochemical assays.
Enzyme Inhibition and Activation Studies
No studies have been published detailing the inhibitory or activation effects of this compound on any specific enzymes. While research exists on other benzamide (B126) derivatives as enzyme inhibitors, such as certain histone deacetylase (HDAC) inhibitors, these findings are not directly applicable to the compound .
Receptor Binding Affinity Profiling
There are no publicly available studies that have profiled the binding affinity of this compound for any physiological receptors.
Protein-Ligand Interaction Analysis
No data from techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling is available to characterize the direct binding and interaction of this compound with any protein targets.
Cellular Mechanism of Action Studies In Vitro
There is a lack of published in vitro studies investigating the cellular mechanisms of action for this compound.
Impact on Specific Cellular Pathways and Signaling Cascades
No research has been documented that investigates the effects of this compound on specific cellular pathways or signaling cascades.
Modulation of Gene Expression and Protein Synthesis in Cultured Cells
There are no available reports on whether this compound modulates gene expression or protein synthesis in any cultured cell lines.
Cell Cycle Perturbations in Cultured Cell Lines
Investigations into the biological effects of N-substituted benzamides, a class to which this compound belongs, have revealed significant impacts on cell cycle progression in various cancer cell lines. nih.govnih.gov Studies on structurally related compounds consistently demonstrate the ability to induce a cell cycle block, frequently occurring at the G2/M phase. nih.govnih.gov For instance, the benzamide derivative declopramide (B1670142) was shown to induce a G2/M block in murine 70Z/3 pre-B cells and p53-deficient human HL60 cells prior to the onset of apoptosis. nih.gov This cell cycle arrest appears to be a critical event, as it is observed even when apoptosis is inhibited by caspase inhibitors or the overexpression of the anti-apoptotic protein Bcl-2. nih.gov
Further research on other benzamide analogs, such as N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), reinforces these findings. In HepG2 liver cancer cells, FNA treatment led to a dose-dependent increase in the percentage of cells in the G2/M phase, rising from 18.84% to 59.36% as the concentration increased. nih.gov Similarly, certain benzamidoxime (B57231) derivatives have been found to cause a transient delay in the cell cycle at lower concentrations. nih.gov This collective evidence suggests that a primary mechanism of action for this class of compounds involves disrupting the normal cell division cycle, thereby halting proliferation.
| Compound Class/Example | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| N-substituted benzamides (e.g., declopramide) | 70Z/3 (murine pre-B), HL60 (human promyelocytic) | Induction of G2/M cell cycle block | nih.gov |
| 4-[bis-(2-Chloroethyl)-Amino]-Benzamide derivative (FNA) | HepG2 (human liver cancer) | Dose-dependent cell accumulation in G2/M phase | nih.gov |
| Benzamidoxime derivatives | Jurkat, HL-60RG (human leukemia) | Transient cell-cycle delay at low concentrations | nih.gov |
Induction of Apoptosis or Necrosis Mechanisms in Cellular Models
Following cell cycle arrest, benzamide derivatives, including those structurally analogous to this compound, are potent inducers of programmed cell death, or apoptosis. nih.govnih.gov The apoptotic pathway initiated by these compounds is characterized by the activation of key cellular machinery responsible for dismantling the cell in a controlled manner.
Research on declopramide demonstrated that its cytotoxic mechanism involves the release of cytochrome c from the mitochondria into the cytosol, which subsequently leads to the activation of caspase-9. nih.gov Caspases are a family of protease enzymes that execute the apoptotic process. The central role of this pathway was confirmed by experiments showing that apoptosis could be inhibited by a broad-spectrum caspase inhibitor (zVADfmk) and a specific caspase-9 inhibitor (zLEDHfmk). nih.gov Furthermore, overexpression of the anti-apoptotic protein Bcl-2, which can prevent mitochondrial cytochrome c release, also inhibited declopramide-induced apoptosis. nih.gov
Similar apoptotic markers have been observed with other related structures. For example, a potent substituted 2-hydroxy-N-(arylalkyl)benzamide was shown to induce apoptosis in a melanoma cell line, evidenced by an increase in the subdiploid cell population, activation of caspases, and the specific cleavage of poly-(ADP-ribose)polymerase (PARP), a protein involved in DNA repair that is a hallmark substrate for caspases during apoptosis. nih.gov At higher concentrations, benzamidoxime derivatives also transition from causing cell cycle delay to inducing outright cell death. nih.gov These findings collectively point to a mitochondria-dependent apoptotic mechanism as the primary mode of cell killing for this class of compounds. nih.gov
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation in Biological Contexts
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like this compound relates to its biological activity. By synthesizing and testing a series of related analogs, researchers can identify which parts of the molecule are essential for its function. For benzamide derivatives, SAR studies have revealed that biological activity is highly dependent on the substitution patterns on the aromatic rings and the nature of the chemical groups attached. researchgate.netmdpi.com
Influence of Substituents on Target Engagement and Cellular Efficacy
The type and position of chemical groups (substituents) on the benzamide scaffold have a profound impact on biological efficacy. researchgate.netbohrium.com Studies on various benzamide series have consistently shown that the presence of electron-withdrawing groups, such as nitro (NO2) or halogen atoms, can enhance activity. bohrium.comnih.gov For instance, research on a series of 2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl}-N-phenylbenzamide derivatives found that compounds with electron-withdrawing groups exhibited better antibacterial activity than those with electron-donating groups. bohrium.com
The position of these substituents is also critical. In a study of 2-phenoxybenzamides with antiplasmodial activity, moving a piperazinyl substituent from the meta-position to the para-position on the anilino ring resulted in a significant increase in activity, highlighting the importance of substituent placement for optimal target interaction. mdpi.com Similarly, the size of the substituent matters; replacing a piperazinyl moiety with a smaller amino group led to a remarkable decrease in activity. mdpi.com Halogenation, such as the inclusion of a chloro group, has been noted to enhance lipophilicity, which can affect a compound's ability to cross cell membranes and reach its target.
| Structural Modification | Observed Effect on Activity | Compound Class Studied | Reference |
|---|---|---|---|
| Presence of Electron-Withdrawing Groups (e.g., NO2, Cl) | Enhanced biological activity | 2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl}-N-phenylbenzamide derivatives | bohrium.com |
| Substituent Position (para vs. meta) | Significant change in activity, with para-substitution being more favorable in some cases | 2-Phenoxybenzamides | mdpi.com |
| Substituent Size (e.g., Piperazinyl vs. Amino) | Larger groups can be beneficial; replacement with smaller groups can decrease activity | 2-Phenoxybenzamides | mdpi.com |
| Halogenation | Enhances lipophilicity, potentially improving cell permeability | 2-[(Chloroacetyl)amino]benzamide |
Role of the Chloroacetyl Moiety in Biological Reactivity
The chloroacetyl moiety, -C(=O)CH2Cl, is a key functional group in this compound and is fundamental to its biological reactivity. This group acts as an acylating agent and is highly electrophilic, making it susceptible to attack by nucleophiles. Its primary mechanism of action is related to its ability to form stable, covalent bonds with nucleophilic sites, such as the thiol groups of cysteine residues or the imidazole (B134444) groups of histidine residues, found on proteins and enzymes.
This covalent modification can lead to irreversible inhibition of enzyme activity or disruption of protein function, which in turn affects cellular signaling pathways involved in processes like cell growth and apoptosis. The enhanced reactivity conferred by the chloroacetyl group makes it a critical component in the design of covalent inhibitors, which can offer advantages in terms of potency and duration of action.
Conformational Requirements for Bioactivity
While specific X-ray crystallography or NMR studies detailing the precise three-dimensional conformation of this compound are not extensively reported in the provided literature, SAR studies on related compounds provide strong inferential evidence for the importance of molecular shape. The differential activity observed between ortho-, meta-, and para-substituted analogs of 2-phenoxybenzamides strongly suggests that a specific spatial arrangement of the molecule is required for effective binding to its biological target. mdpi.com This implies the existence of a well-defined binding pocket on the target protein or enzyme that can distinguish between these structural isomers. The molecule must adopt a conformation that allows key functional groups, such as the chloroacetyl moiety and various ring substituents, to be oriented correctly to interact with their corresponding sites on the target, thereby initiating a biological response.
Potential as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems, often by selectively interacting with a specific protein target. nih.gov The distinct chemical properties of this compound, particularly the reactivity of its chloroacetyl group, make it a strong candidate for development as a chemical probe.
The ability of the chloroacetyl moiety to form covalent bonds with its biological targets is a highly desirable feature for a chemical probe. This covalent labeling can be used to irreversibly inhibit a target protein, allowing for detailed study of its function. More importantly, it can be used in "pull-down" experiments or activity-based protein profiling (ABPP) to identify the specific proteins that the compound interacts with within a complex cellular environment. By attaching a reporter tag (like biotin (B1667282) or a fluorescent dye) to a derivative of the compound, researchers can isolate and identify the covalently bound proteins, thus elucidating the compound's mechanism of action and discovering new therapeutic targets.
Synthetic Applications of 2 Chloroacetyl Amino N Phenylbenzamide As a Building Block
Utilization in the Synthesis of Complex Heterocyclic Scaffolds
The bifunctional nature of 2-[(chloroacetyl)amino]-N-phenylbenzamide, possessing both an electrophilic chloroacetyl moiety and nucleophilic potential at the amide nitrogen, makes it an ideal precursor for intramolecular cyclization reactions. This reactivity is harnessed to construct a variety of fused heterocyclic ring systems.
Quinazolinones and Quinazolines: One of the primary applications of this building block is in the synthesis of quinazolinone and quinazoline (B50416) derivatives. The general synthetic strategy involves the reaction of an anthranilic acid derivative with chloroacetyl chloride to form an N-acylated intermediate, which can then undergo cyclization. Starting with this compound, intramolecular cyclization can be induced, often by treatment with a base. The reaction proceeds via nucleophilic attack of the benzamide (B126) nitrogen onto the electrophilic carbon of the chloroacetyl group, displacing the chloride and forming the new heterocyclic ring. This approach provides a direct route to 3,4-dihydro-4-oxoquinazoline scaffolds, which can be further modified. Various catalysts, including metal and non-metal systems, have been employed to facilitate these cyclization reactions, sometimes under microwave irradiation to improve yields and reduce reaction times.
Benzodiazepines: The synthesis of 1,4-benzodiazepine-2-ones is another key application. A common method involves the reaction of a 2-aminobenzophenone (B122507) or a 2-aminobenzamide (B116534) with chloroacetyl chloride to form the 2-(chloroacetamido) intermediate. researchgate.net This intermediate is then cyclized, typically by treatment with ammonia (B1221849) or hexamine, which acts as an ammonia source. researchgate.net In this pathway, the nitrogen from the ammonia displaces the chloride of the chloroacetyl group and subsequently condenses with the ketone (in the case of a benzophenone (B1666685) precursor) or undergoes further reactions to form the seven-membered diazepine (B8756704) ring. When this compound is used, the N-phenylbenzamide portion of the molecule remains as a substituent on the final benzodiazepine (B76468) structure.
| Heterocyclic Scaffold | General Synthetic Precursor | Key Reaction Type | Reference |
|---|---|---|---|
| Quinazolin-4-one | Anthranilic Acid / 2-Aminobenzamide | Intramolecular Cyclization | science.govacs.org |
| 1,4-Benzodiazepin-2-one | 2-Aminobenzophenone / 2-Aminobenzamide | Cyclocondensation with Ammonia Source | researchgate.netnih.gov |
| Imidazole (B134444) Derivatives | 2-Aminobenzamide / Phthalic Anhydride (B1165640) | Multicomponent Reaction | researchgate.net |
Precursor for Pharmacologically Relevant Ring Systems
The heterocyclic scaffolds synthesized from this compound are frequently associated with a broad spectrum of biological activities, making this building block a gateway to potentially therapeutic molecules.
Anticancer and Antimicrobial Agents: Quinazoline and quinazolin-4-one cores are prominent in medicinal chemistry due to their diverse pharmacological profiles, which include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. science.govacs.org For instance, certain quinazolinone derivatives have shown significant cytotoxic activity against various human carcinoma cell lines. The ability to easily generate these scaffolds from precursors like this compound allows for the systematic synthesis of analog libraries to explore structure-activity relationships (SAR). Similarly, imidazole-based N-phenylbenzamide derivatives have been investigated as potential anticancer agents. researchgate.net
Central Nervous System (CNS) Active Agents: Benzodiazepines are a well-known class of psychotropic drugs that act as central nervous system depressants. researchgate.netmdpi.com They are widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. mdpi.com The synthesis of novel benzodiazepine structures from this compound allows for the exploration of new derivatives with potentially improved efficacy or side-effect profiles.
Antiprotozoal Agents: The N-phenylbenzamide motif itself is a recognized pharmacophore. Derivatives of N-phenylbenzamide have been identified as potent agents against kinetoplastid parasites, such as Trypanosoma brucei, the causative agent of African trypanosomiasis. researchgate.net These compounds often function as DNA minor groove binders, leading to the disruption of essential cellular processes within the parasite. researchgate.net
| Ring System | Reported Pharmacological Activities | Reference |
|---|---|---|
| Quinazoline / Quinazolin-4-one | Anticancer, Antimicrobial, Anti-inflammatory, Anticonvulsant | science.govacs.org |
| Benzodiazepine | Anxiolytic, Sedative, Anticonvulsant, CNS Depressant | researchgate.netmdpi.com |
| N-Phenylbenzamide | Antiprotozoal (Trypanocidal), Anticancer | researchgate.netresearchgate.net |
Ligand Synthesis for Metal Catalysis or Organocatalysis
While direct applications of this compound as a ligand are not extensively documented, its chemical structure makes it an excellent and highly adaptable precursor for the synthesis of custom chelating ligands. The core N-phenylbenzamide framework contains potential coordinating atoms (amide oxygens and nitrogens), and the chloroacetyl group provides a reactive handle for introducing additional donor groups.
The key to its utility lies in the nucleophilic substitution of the chloride atom. By reacting this compound with various nucleophiles that contain donor atoms such as nitrogen, sulfur, or phosphorus, a range of bidentate or multidentate ligands can be readily prepared. For example:
Reaction with a pyridine-containing thiol could introduce a soft sulfur donor and a nitrogen-based heterocyclic donor, creating a potential N,S-bidentate ligand.
Reaction with secondary phosphines could yield phosphino-amide ligands, which are valuable in various transition metal-catalyzed reactions.
Reaction with amino acids or their derivatives could create complex polydentate ligands with chiral centers, suitable for asymmetric catalysis.
This modular approach allows for the fine-tuning of the ligand's steric and electronic properties by carefully selecting the incoming nucleophile. The resulting custom-synthesized ligands can then be complexed with various transition metals (e.g., palladium, ruthenium, copper) to generate catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and C-H functionalization. nih.govosaka-u.ac.jp The benzamide moiety can play a crucial role in the ligand architecture, influencing the coordination geometry and the stability of the resulting metal complex. nih.gov
Development of Fluorescent Probes or Affinity Labels
The electrophilic chloroacetyl group is a well-established functional moiety for the covalent modification of biological macromolecules, making this compound a valuable starting point for the development of targeted chemical probes.
Affinity Labels: Affinity labeling is a technique used to identify and map the binding sites of proteins or other biomolecules. An affinity label consists of a recognition moiety that directs the molecule to a specific binding site and a reactive group that forms a covalent bond with a nearby amino acid residue. In this context, the N-phenylbenzamide portion can serve as the recognition element, targeting a specific protein binding pocket. Once localized, the highly reactive chloroacetyl group can undergo nucleophilic substitution with proximal residues, most notably the sulfhydryl group of cysteine, but also potentially with histidine or lysine. acs.org This irreversible covalent linkage allows for the permanent "tagging" of the target protein for subsequent identification and analysis.
Fluorescent Probes: The concept of affinity labeling can be extended to create fluorescent probes for real-time imaging of target molecules in complex biological systems, including live cells. researchgate.net A fluorescent probe can be constructed by chemically attaching a fluorophore (a fluorescent dye) to the this compound scaffold.
The synthesis could involve:
Pre-functionalization: Modifying one of the phenyl rings of the core structure with a fluorophore (e.g., coumarin, BODIPY, or fluorescein) before the final chloroacetylation step. researchgate.net
Post-labeling Modification: Using a version of the molecule that also contains a second functional group, such as an alkyne or azide, allowing for a "click chemistry" reaction with a fluorophore after the probe has covalently attached to its protein target.
Once synthesized, such a probe would operate by first binding non-covalently to its target protein, guided by the N-phenylbenzamide recognition motif. The subsequent covalent reaction of the chloroacetyl group with a nucleophilic residue at the active site would lead to a localized and permanent fluorescent signal. This enables the visualization of the protein's location, concentration, and dynamics within a cell. The N-phenylbenzamide core can be systematically modified to optimize binding affinity and selectivity for a desired target, making it a versatile platform for creating highly specific fluorescent probes for biological imaging. researchgate.net
Future Directions and Emerging Research Avenues for 2 Chloroacetyl Amino N Phenylbenzamide
Exploration of Novel Synthetic Methodologies for Structural Diversification
The core structure of 2-[(chloroacetyl)amino]-N-phenylbenzamide presents multiple opportunities for structural modification to create a diverse library of analogues. Future research will likely focus on developing novel synthetic strategies that allow for precise and efficient diversification.
One promising approach is the use of microwave-assisted organic synthesis. nih.govresearchgate.net This technique has been shown to be time-efficient for the synthesis of 2-aminobenzamide (B116534) derivatives from isatoic anhydride (B1165640) and can be adapted for the rapid generation of a wide range of analogues of the target compound. nih.govresearchgate.net Another area of exploration is the development of one-pot synthesis protocols. For instance, a one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones using glucose as a reductant could be adapted to generate related heterocyclic scaffolds from 2-aminobenzamide precursors. researchgate.net
Furthermore, the synthesis of multifunctional 2-aminobenzimidazoles on a DNA-encoded library platform via iodine-promoted cyclization opens up possibilities for creating vast libraries of derivatives for high-throughput screening. nih.gov The functionalization of the N-phenyl ring and the benzamide (B126) core with various substituents will be crucial for tuning the molecule's physicochemical properties and biological activity. The synthesis of N-phenylbenzamide derivatives with diverse substitution patterns has been reported and can serve as a foundation for future work. mdpi.comnih.govresearchgate.net
| Synthetic Approach | Potential Advantages | Key Reagents/Conditions |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Isatoic anhydride, various amines, microwave irradiation |
| One-Pot Reactions | Increased efficiency, reduced waste | 2-aminobenzamide precursors, aldehydes/ketones, reductants |
| DNA-Encoded Libraries | Generation of large, diverse libraries for screening | DNA-tagged precursors, iodine-promoted cyclization |
| Functional Group Interconversion | Fine-tuning of molecular properties | Various electrophilic and nucleophilic reagents |
Advanced Mechanistic Studies of its Reactivity and Selectivity
A deeper understanding of the reactivity and selectivity of the chloroacetyl group in this compound is essential for its application as a chemical probe or therapeutic agent. The chloroacetyl moiety is a known electrophile that can react with various nucleophiles.
Future mechanistic studies will likely employ a combination of experimental and computational methods. Quantum-chemical studies, for instance, can elucidate the reaction mechanism of N-chlorination of amides by hypochlorous acid, providing insights into the formation of reactive intermediates. nih.gov Such studies have suggested that the formation of an iminol intermediate followed by its reaction with the chlorinating agent is a general mechanism for N-chlorination of a wide array of amides. nih.gov
The kinetics and mechanisms of the reactions of the N-chloroacetyl group with biologically relevant nucleophiles, such as thiols (e.g., cysteine residues in proteins), are of particular interest. Studies on the chlorination of amides have shown that the resulting N-chloramides are reactive towards phenolic compounds, suggesting that the chloroacetyl group in the target molecule could also participate in similar reactions. nih.gov Understanding the factors that govern the rate and selectivity of these reactions, such as the electronic properties of the substituents on the aromatic rings, will be a key research focus. nih.gov
| Mechanistic Aspect | Investigative Technique | Potential Insights |
| N-chlorination mechanism | Quantum chemical calculations (e.g., G3B3, B2-PLYPD) | Identification of reaction pathways and intermediates (e.g., iminol) |
| Reaction kinetics | Spectroscopic monitoring (e.g., UV-Vis, NMR) | Determination of rate constants and activation energies |
| Selectivity studies | Product analysis (e.g., HPLC, MS) | Identification of preferential reaction sites with different nucleophiles |
| Substituent effects | Hammett analysis, computational modeling | Correlation of electronic properties with reactivity |
Development of New Computational Models for Activity and Selectivity Prediction
Computational modeling and quantitative structure-activity relationship (QSAR) studies are powerful tools for predicting the biological activity and selectivity of new chemical entities, thereby accelerating the drug discovery process. For this compound and its analogues, the development of robust predictive models is a logical next step.
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to other benzamide derivatives to understand their structure-activity relationships. nih.gov For instance, in a study of adamantyl N-benzylbenzamides as melanogenesis inhibitors, CoMFA and CoMSIA models revealed that the steric contributions of the adamantyl moiety and the electrostatic contributions of a hydroxyl group were crucial for activity. nih.gov Similar approaches can be used to model the interaction of this compound analogues with their biological targets.
Furthermore, mechanism-based QSAR studies can provide deeper insights into the mode of action. For N-phenylbenzamides with antimicrobial activity, DFT-based QSAR has shown that the electrophilicity index is important for activity against Gram-positive bacteria, indicating the significance of electrostatic interactions. nih.gov In contrast, molar refractivity and logP were found to be critical for activity against Gram-negative bacteria, suggesting the importance of steric and hydrophobic interactions. nih.gov These findings can guide the design of new analogues with improved and selective activity.
| Computational Model | Application | Key Parameters/Descriptors |
| 3D-QSAR (CoMFA/CoMSIA) | Predicting biological activity and optimizing lead compounds | Steric fields, electrostatic fields, hydrophobic fields |
| DFT-based QSAR | Understanding the mechanism of action at an electronic level | Electrophilicity index, total energy, molecular weight |
| Molecular Docking | Predicting binding modes and affinities to target proteins | Binding energy, hydrogen bonding patterns, hydrophobic interactions |
| ADMET Prediction | Assessing drug-likeness and potential toxicity | Absorption, distribution, metabolism, excretion, and toxicity parameters |
Identification of Undiscovered Biological Targets or Pathways through Chemoproteomics
Chemoproteomics has emerged as a powerful technology for identifying the cellular targets of bioactive small molecules, thereby elucidating their mechanisms of action. nih.govresearchgate.netresearchgate.net Given the reactive nature of the chloroacetyl group, this compound is an ideal candidate for activity-based protein profiling (ABPP), a subset of chemoproteomics.
Future research in this area would involve the design and synthesis of chemical probes based on the this compound scaffold. These probes would typically incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to enable the detection and isolation of protein targets. The chloroacetyl group itself can act as a covalent warhead to form a stable bond with nucleophilic residues (e.g., cysteine, lysine, or histidine) on target proteins.
By treating cells or cell lysates with these probes, researchers can identify the proteins that interact with the compound. Subsequent enrichment of the labeled proteins followed by mass spectrometry-based proteomic analysis can reveal the identity of these targets. nih.gov This approach has the potential to uncover novel biological pathways and molecular targets that were previously unknown, opening up new avenues for therapeutic intervention. documentsdelivered.com
| Chemoproteomic Strategy | Probe Design | Outcome |
| Activity-Based Protein Profiling (ABPP) | Incorporation of a reporter tag (e.g., biotin, fluorophore) | Identification of proteins that covalently bind to the chloroacetyl group |
| Affinity-Based Protein Profiling | Immobilization of the compound on a solid support | Pull-down and identification of interacting proteins (covalent and non-covalent) |
| Competitive Profiling | Use of the parent compound to compete with a broad-spectrum probe | Identification of targets based on displacement of the general probe |
Green Chemistry Approaches to its Synthesis and Transformations
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. Future research on this compound will undoubtedly focus on developing more sustainable synthetic routes.
Solvent-free synthesis is a key green chemistry approach. The synthesis of amides from carboxylic acids and urea (B33335) using boric acid as a catalyst under solvent-free conditions has been reported as a simple, efficient, and environmentally friendly method. scispace.combohrium.com This approach involves the trituration of the reactants and subsequent direct heating. scispace.combohrium.com Another promising solvent-free method utilizes microwave irradiation in the presence of a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) for the direct synthesis of amides from carboxylic acids and amines. mdpi.com
The use of biocatalysis is another exciting frontier. Enzymes offer a biodegradable and non-toxic alternative to traditional chemical catalysts and can operate under mild, aqueous conditions. rsc.org Lipases, for example, have been used to form amides from anilines and 1,3-diketones. rsc.org The development of enzymatic methods for the synthesis of this compound could significantly reduce the environmental footprint of its production.
| Green Chemistry Approach | Method | Advantages |
| Solvent-Free Synthesis | Trituration and direct heating with a boric acid catalyst | Reduced solvent waste, simple procedure, high reaction rates |
| Microwave-Assisted Catalysis | Ceric ammonium nitrate catalyst under microwave irradiation | Rapid, efficient, minimal waste, simple product isolation |
| Biocatalysis | Use of enzymes (e.g., lipases) | Biodegradable catalyst, mild reaction conditions, high selectivity |
| Catalytic Direct Amidation | Use of boronic acid catalysts | High efficiency, potential for lower reaction temperatures |
Conclusion
Summary of Key Research Findings and Contributions to the Field
Research into 2-[(chloroacetyl)amino]-N-phenylbenzamide and its parent structure, N-phenylbenzamide, has revealed a versatile scaffold with significant potential in medicinal and agricultural chemistry. Key findings indicate that this class of compounds possesses a broad spectrum of biological activities, most notably antimicrobial and antifungal properties. nih.govmdpi.com Studies have successfully demonstrated the synthesis of various derivatives and evaluated their efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. mdpi.com The chloroacetyl group, in particular, serves as a reactive handle for further chemical modification, allowing for the creation of diverse chemical libraries. Structure-activity relationship (SAR) studies have been crucial, indicating that substitutions on the phenyl rings can significantly modulate biological activity. bohrium.comresearchgate.net For instance, the presence of electron-withdrawing groups has been shown to enhance antibacterial efficacy in some derivatives. bohrium.com Furthermore, computational studies, including molecular docking and ADMET predictions, have provided valuable insights into the potential mechanisms of action and pharmacokinetic profiles of these compounds, guiding the rational design of more potent and selective agents. nih.govmdpi.com
Perspective on the Compound's Role in Advancing Specific Scientific Disciplines
From a medicinal chemistry perspective, this compound and its analogues are advancing the search for new antimicrobial agents. As resistance to existing antibiotics and antifungals becomes more prevalent, the N-phenylbenzamide scaffold offers a promising starting point for developing drugs with novel mechanisms of action. mdpi.com In agricultural science, derivatives of this compound contribute to the development of new, efficient, and potentially safer pesticides to protect crops from fungal diseases and insect pests, addressing a critical need in global food security. semanticscholar.org The compound also serves as a valuable probe in chemical biology for studying enzyme inhibition and other biological processes, facilitated by the reactive chloroacetyl group. Future research will likely focus on optimizing the lead compounds derived from this scaffold, exploring a wider range of biological targets, and conducting in-vivo studies to validate their therapeutic and agricultural potential.
Q & A
Q. What are the established synthetic routes for 2-[(chloroacetyl)amino]-N-phenylbenzamide, and what critical reaction conditions must be controlled?
Methodological Answer:
- Step 1: Substitution Reaction
React 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions (e.g., K₂CO₃ in DMF) to form intermediates. Temperature control (60–80°C) ensures selectivity . - Step 2: Reduction
Use iron powder in acidic conditions (e.g., HCl/EtOH) to reduce nitro groups to amines. Monitor pH to avoid over-reduction . - Step 3: Condensation
Employ condensing agents (e.g., EDC/HOBt) to link chloroacetyl groups to the aniline derivative. Solvent choice (e.g., DCM) impacts yield and purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy:
Use - and -NMR to confirm substitution patterns. For example, the chloroacetyl group’s carbonyl resonance appears at ~170 ppm in -NMR . - X-ray Crystallography:
Analyze crystal packing and hydrogen-bonding interactions. demonstrates how substituents (e.g., methyl or chlorine) influence molecular planarity and intermolecular forces .
Key Finding:
Crystal structures of analogs (e.g., 2-chloro-N-(2-methylphenyl)benzamide) reveal non-coplanar amide groups due to steric hindrance, critical for solubility predictions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for benzamide derivatives?
Methodological Answer:
- Comparative Analysis:
Systematically compare analogs (e.g., N-(3-acetylphenyl)-2-chlorobenzamide vs. N-(4-bromo-phenyl)-2-chloro-benzamide) to isolate substituent effects. Use PubChem bioassay data (e.g., IC₅₀ values) . - Interdisciplinary Validation:
Integrate computational docking (e.g., AutoDock Vina) with in vitro assays. For example, shows how chlorine substitution enhances Trypanosoma brucei inhibition by optimizing target binding .
Contradiction Case Study:
Discrepancies in cytotoxicity data may arise from assay conditions (e.g., cell line variability). Standardize protocols using NIH/WHO guidelines and report full experimental metadata .
Q. What computational strategies improve reaction design and yield optimization for benzamide derivatives?
Methodological Answer:
- Reaction Path Search:
Apply quantum chemical calculations (e.g., DFT) to model transition states. ICReDD’s workflow combines computational predictions with high-throughput experimentation to identify optimal catalysts (e.g., Pd/C for dehalogenation) . - Machine Learning (ML):
Train ML models on reaction databases (e.g., Reaxys) to predict solvent/reagent combinations. For example, ML-guided optimization increased yields of N-(2-aminoethyl)-benzamide analogs by 20% .
Data-Driven Workflow:
Compute activation energies for possible pathways.
Screen solvents/catalysts in silico.
Validate top candidates via parallel microscale experiments.
Q. How do steric and electronic effects of substituents influence the reactivity of this compound?
Methodological Answer:
- Steric Effects:
Bulky groups (e.g., adamantyl in N-(1-adamantyl)-2-chlorobenzamide) reduce nucleophilic substitution rates by hindering access to the carbonyl carbon . - Electronic Effects:
Electron-withdrawing groups (e.g., -Cl, -NO₂) activate the amide carbonyl toward nucleophilic attack, while electron-donating groups (e.g., -OCH₃) deactivate it. Hammett σ constants correlate with reaction rates .
Case Study:
Chlorine at the ortho position (as in 2-chloro-N-(2-methylphenyl)benzamide) increases electrophilicity by 30% compared to para-substituted analogs, verified via kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
